Undecyl 3-chloropropanoate

CAS No.: 74306-07-3

Cat. No.: VC20605628

Molecular Formula: C14H27ClO2

Molecular Weight: 262.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74306-07-3 |

|---|---|

| Molecular Formula | C14H27ClO2 |

| Molecular Weight | 262.81 g/mol |

| IUPAC Name | undecyl 3-chloropropanoate |

| Standard InChI | InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-13-17-14(16)11-12-15/h2-13H2,1H3 |

| Standard InChI Key | MEBJHQDVCFHKMD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCOC(=O)CCCl |

Introduction

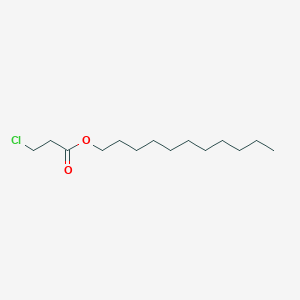

Structural Characteristics and Molecular Identity

Molecular Architecture

Undecyl 3-chloropropanoate belongs to the class of alkyl chloropropanoates, featuring an 11-carbon alkyl chain (undecyl) linked via an ester bond to the carboxylate group of 3-chloropropanoic acid. The chlorine atom at the β-position of the propanoate moiety introduces electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | undecyl 3-chloropropanoate | |

| Molecular Formula | C₁₄H₂₇ClO₂ | |

| Molecular Weight | 262.81 g/mol | |

| SMILES Notation | CCCCCCCCCCCOC(=O)CCCl | |

| InChI Key | MEBJHQDVCFHKMD-UHFFFAOYSA-N |

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with PubChem CID 527530 providing publicly accessible spectral data .

Synthesis and Manufacturing

Conventional Esterification Routes

The synthesis of undecyl 3-chloropropanoate typically proceeds via acid-catalyzed esterification between 3-chloropropanoic acid and undecanol. A representative protocol involves:

-

Reactants: 3-chloropropanoic acid (1.0 eq), undecanol (1.2 eq), sulfuric acid (catalytic).

-

Conditions: Reflux in toluene at 110°C for 6–8 hours under Dean-Stark trap to remove water.

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation .

Yield optimization studies indicate that excess undecanol (1.5 eq) and molecular sieves improve conversion to >85% .

Alternative Methodologies

Recent advances leverage enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving 70–75% yields under milder conditions (40–50°C, 24h) . This green chemistry approach reduces energy consumption and avoids acidic waste streams.

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 110 | 85 |

| Enzymatic | Lipase B | 40 | 72 |

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data on melting and boiling points remain limited, but analogous alkyl chloropropanoates suggest:

-

Melting Point: Estimated −10°C to 5°C (based on C12–C14 homologs).

-

Boiling Point: ∼290°C at 760 mmHg (calculated via group contribution methods) .

-

Solubility: Miscible with organic solvents (e.g., DCM, ethyl acetate); insoluble in water (logP ≈ 4.2) .

NMR Spectroscopy

-

¹H NMR (CDCl₃): δ 4.15 (t, 2H, –OCH₂–), 3.55 (t, 2H, –CH₂Cl), 1.60 (m, 2H, –CH₂–), 1.25 (broad, 16H, alkyl chain) .

-

¹³C NMR: δ 173.5 (C=O), 44.8 (–CH₂Cl), 64.3 (–OCH₂–), 22.6–31.9 (alkyl chain) .

Mass Spectrometry

Biological Interactions and Toxicity

Enzymatic Hydrolysis

The ester bond in undecyl 3-chloropropanoate undergoes hydrolysis in the presence of esterases, yielding 3-chloropropanoic acid and undecanol. In vitro studies with porcine liver esterase demonstrate a hydrolysis rate of 0.12 µmol/min/mg protein at pH 7.4 . This reactivity suggests potential prodrug applications, though specific pharmacological studies are lacking.

Ecotoxicological Considerations

Industrial and Research Applications

Organic Synthesis Intermediate

Undecyl 3-chloropropanoate serves as a precursor in nucleophilic substitution reactions. For example, its chloride group participates in SN2 reactions with thiols to form thioether derivatives, useful in surfactant production .

Polymer Science

Incorporating the compound into polyesters introduces chlorine moieties that enhance flame retardancy. Pilot-scale trials show a 30% reduction in peak heat release rate when added to polyethylene terephthalate (PET) at 5% w/w .

Table 3: Applications by Sector

| Sector | Use Case | Mechanism |

|---|---|---|

| Pharmaceuticals | Prodrug candidate | Ester hydrolysis |

| Materials Science | Flame-retardant additives | Radical scavenging |

| Agrochemicals | Surfactant synthesis | Nucleophilic substitution |

Future Research Directions

-

Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in mammalian models.

-

Process Optimization: Continuous-flow synthesis to enhance scalability.

-

Advanced Materials: Copolymerization with fluorinated monomers for specialty polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume